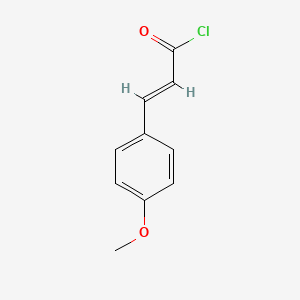

3-(4-Methoxyphenyl)acryloyl chloride

Description

The exact mass of the compound this compound is 196.0291072 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOJOQBYEAVATL-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42996-84-9 | |

| Record name | trans-4-Methoxycinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Overview of Acryloyl Chlorides in Organic Synthesis

Acryloyl chlorides are a class of organic compounds characterized by the functional group -COCl attached to a vinyl group. nih.gov They are acylating agents, meaning they readily introduce an acryloyl group into other molecules. biointerfaceresearch.com This high reactivity stems from the presence of the acid chloride, which is a good leaving group, facilitating nucleophilic acyl substitution reactions. chemrevlett.com

Their utility in organic synthesis is broad, serving as precursors for a variety of chemical structures. nih.gov For instance, they react with alcohols to form acrylate (B77674) esters, with amines to yield acrylamides, and with water to produce acrylic acid. chemrevlett.comnih.gov This versatility makes them fundamental building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals. nih.govnih.gov The synthesis of acryloyl chlorides can be achieved through several methods, including the reaction of acrylic acid with reagents like thionyl chloride or benzoyl chloride. chemrevlett.comnih.gov

Structural Significance Within the Cinnamoyl Chloride Family

3-(4-Methoxyphenyl)acryloyl chloride belongs to the larger family of cinnamoyl chlorides. chemspider.com Cinnamoyl chloride itself is the acid chloride of cinnamic acid and features a phenyl group attached to the acrylic acid chloride backbone. nih.gov The general structure of cinnamoyl chlorides consists of a benzene (B151609) ring connected to an acryloyl chloride moiety. nih.gov

What distinguishes this compound is the presence of a methoxy (B1213986) group (-OCH3) at the para-position (position 4) of the phenyl ring. chemspider.com This substitution is not merely a minor alteration; it significantly influences the electronic properties of the molecule. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring and the adjacent double bond, thereby influencing the course of chemical reactions and the properties of the resulting products.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClO2 chemspider.com |

| Molecular Weight | 196.63 g/mol chemspider.com |

| Appearance | Varies, often a solid |

| CAS Number | 42996-84-9 bldpharm.com |

Role in the Development of Advanced Chemical Structures

Direct Acylation Approaches

Direct acylation methods are the most common and straightforward routes to this compound. These approaches begin with the corresponding carboxylic acid, 4-methoxycinnamic acid, and employ a halogenating agent to replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Synthesis via Carboxylic Acid Precursors and Halogenating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

The reaction of 4-methoxycinnamic acid with a halogenating agent is a well-established method for the preparation of this compound. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of a suitable solvent like benzene (B151609). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

A typical procedure involves adding thionyl chloride dropwise to a solution of 4-methoxycinnamic acid in a solvent such as benzene at room temperature. The reaction mixture is then heated to facilitate the completion of the reaction. After the reaction is complete, the excess thionyl chloride and solvent are removed, typically by distillation under reduced pressure, to yield the crude this compound.

Oxalyl chloride ((COCl)₂) presents a cleaner alternative to thionyl chloride for the synthesis of acyl chlorides. researchgate.net The reaction with oxalyl chloride often proceeds under milder conditions and the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous, which aids in product isolation. This method is particularly useful when the product is sensitive to the harsher conditions sometimes required with thionyl chloride. The use of oxalyl chloride can be more efficient and lead to higher purity products. researchgate.netnih.gov

Optimized Reaction Conditions and Yield Considerations

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of halogenating agent, solvent, reaction temperature, and reaction time.

For the thionyl chloride method, the reaction temperature is a critical factor. For instance, in the synthesis of a similar compound, 4-methoxyphenylacetyl chloride, heating the reaction mixture at 65°C for 4 hours resulted in a high yield of 88%. In another example for the direct synthesis of p-methoxycinnamoyl chloride, the temperature was elevated to 70°C. The use of a catalyst, such as a drop of dimethylformamide (DMF), can also accelerate the reaction with thionyl chloride.

When using oxalyl chloride, the reaction can often be carried out at room temperature, which is a significant advantage in terms of energy consumption and for substrates that may be thermally sensitive. nih.gov The choice of solvent can also influence the reaction outcome. While benzene has been traditionally used, other inert solvents like dichloromethane (B109758) can also be employed. researchgate.net

The yield of the reaction is highly dependent on the chosen conditions. With optimized procedures, yields for the synthesis of acyl chlorides from carboxylic acids can be quite high, often exceeding 80%. For example, a reported synthesis of 4-methoxyphenylacetyl chloride using thionyl chloride and a catalytic amount of DMF achieved an 88% yield.

Table 1: Comparison of Halogenating Agents for Acyl Chloride Synthesis

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Reaction Conditions | Often requires heating | Can often be run at room temperature |

| Selectivity | Generally good | Often higher, cleaner reactions |

| Cost | Generally less expensive | Can be more expensive |

Indirect Synthetic Pathways

Routes Involving Aldol Condensation Followed by Chlorination

One common indirect route begins with the synthesis of 4-methoxycinnamic acid itself, which is then subjected to chlorination as described in the direct acylation section. A widely used method for synthesizing 4-methoxycinnamic acid is the Knoevenagel-Doebner condensation. This reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with malonic acid in the presence of a base, such as pyridine (B92270) and a catalytic amount of piperidine. chemicalbook.com The reaction mixture is typically heated to reflux. Subsequent acidification with a strong acid, like hydrochloric acid, precipitates the 4-methoxycinnamic acid, which can then be isolated by filtration. chemicalbook.com This intermediate can then be converted to this compound using standard chlorinating agents.

Esterification Precursors and Subsequent Chlorination

Another indirect pathway involves the use of an ester precursor, such as ethyl p-methoxycinnamate. This ester can be synthesized through various methods, including the Fischer esterification of 4-methoxycinnamic acid or from other starting materials. In some research, ethyl p-methoxycinnamate has been used as a starting material for the synthesis of related compounds. researchgate.net To obtain this compound from the ester, the ester group would first need to be hydrolyzed back to the carboxylic acid, 4-methoxycinnamic acid. This is typically achieved by saponification using a base like sodium hydroxide (B78521), followed by acidification. The resulting 4-methoxycinnamic acid can then be chlorinated using the methods previously discussed.

Exploration of Sustainable and Green Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly "green" chemical processes. For the synthesis of acyl chlorides, including this compound, this has led to the exploration of alternative reaction conditions and technologies.

One promising approach is the use of continuous-flow microreactors. nih.govresearchgate.net These systems offer several advantages over traditional batch processing, including enhanced safety, better temperature control, and the ability to use smaller quantities of reagents. researchgate.net For the synthesis of unstable compounds like acryloyl chloride, continuous-flow methods can be particularly beneficial as they allow for on-demand production and minimize the handling of hazardous materials. nih.gov

The development of solvent-free reaction conditions is another key aspect of green chemistry. For the synthesis of acyl chlorides, it has been demonstrated that the reaction of a carboxylic acid with oxalyl chloride can be carried out under solvent-free conditions in the presence of a catalytic amount of DMF at room temperature. nih.gov This approach significantly reduces the amount of volatile organic compounds (VOCs) used, leading to a more environmentally benign process. These principles can be directly applied to the synthesis of this compound to create a more sustainable manufacturing process. Furthermore, the use of solid phosgene (B1210022) as a green acylating reagent has been explored for similar transformations. dntb.gov.ua

Derivatization Strategies and Applications in the Synthesis of Diverse Organic Compounds

Synthesis of Substituted Cinnamic Acid Derivatives

3-(4-Methoxyphenyl)acryloyl chloride is an activated form of 4-methoxycinnamic acid, making it highly suitable for the synthesis of various cinnamic acid derivatives, particularly amides and esters. The high reactivity of the acyl chloride functional group facilitates nucleophilic acyl substitution reactions with a broad range of amines and alcohols.

Detailed research has shown that acid chlorides are effective intermediates for amidation. beilstein-journals.org For instance, the reaction of this compound with primary or secondary amines yields the corresponding N-substituted 3-(4-methoxyphenyl)acrylamides. Similarly, its reaction with alcohols in the presence of a base to neutralize the HCl byproduct leads to the formation of various esters. These straightforward derivatizations are crucial for creating libraries of compounds for biological screening, as the properties of the final molecule can be fine-tuned by altering the substituent on the amine or alcohol. jocpr.comresearchgate.net While general methods for cinnamic acid synthesis like the Perkin or Knoevenagel reactions are common, starting from the acyl chloride offers a direct route to amides and esters that might otherwise require coupling agents. beilstein-journals.orgjocpr.comthepharmajournal.com

Table 1: Examples of Cinnamic Acid Derivatives from Acyl Chlorides

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Amide |

Formation of Chalcone (B49325) Analogues via Acylative Cross-Coupling and Condensation Reactions

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of many heterocyclic compounds and possess a wide range of biological activities. chemrevlett.comrasayanjournal.co.in A key method for synthesizing chalcones from cinnamoyl chlorides is the Friedel-Crafts acylation. ekb.eg In this reaction, this compound can react with an activated aromatic compound, such as anisole (B1667542) or chlorobenzene (B131634), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield a chalcone. ekb.eg

For example, the acylation of chlorobenzene with this compound would produce (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative that serves as a precursor for various heterocyclic systems. nih.gov This acylative cross-coupling provides a direct route to chalcones that complements the more traditional Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) (like 4-methoxybenzaldehyde) with an acetophenone. rasayanjournal.co.inresearchgate.netnih.gov

Table 2: Synthesis of Chalcone Analogues

| Reaction Type | Reactants | Product Example |

|---|---|---|

| Friedel-Crafts Acylation | This compound + Aromatic Compound (e.g., Chlorobenzene) | (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Construction of Advanced Heterocyclic Systems

The chalcone structure derived from this compound is a versatile scaffold for building a variety of biologically relevant heterocyclic rings through cyclization and condensation reactions.

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds known for a range of pharmacological activities. researchgate.net They are commonly synthesized through the cyclization of chalcones with hydrazine (B178648) derivatives. researchgate.netdergipark.org.tr A chalcone bearing the 4-methoxyphenyl (B3050149) group, obtained from this compound, can be refluxed with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent like ethanol. researchgate.netdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. Using substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazolines. researchgate.net

Pyridine (B92270) derivatives can be synthesized from chalcone precursors through various condensation strategies. researchgate.netrsc.org One established method involves the reaction of a chalcone, such as one derived from this compound, with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) and a nitrogen source like ammonium (B1175870) acetate. This approach, a variant of the Hantzsch pyridine synthesis, leads to highly substituted dihydropyridine (B1217469) or pyridine rings after oxidation. The reaction of chalcones with cyanoacetamide in the presence of a base is another effective route to produce substituted 2-pyridones. These methods highlight the utility of the chalcone scaffold in accessing the pyridine core. nih.gov

Pyrimidine-based compounds are of significant interest in medicinal chemistry. researchgate.netnih.govnih.gov A direct and efficient method for synthesizing pyrimidine (B1678525) scaffolds involves the reaction of chalcones with amidine derivatives. For example, research has demonstrated the synthesis of 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (B6290133) by refluxing the chalcone (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride in the presence of a base like sodium hydroxide (B78521) in ethanol. nih.gov This reaction provides a straightforward entry into 2-aminopyrimidine (B69317) scaffolds, which are known to be privileged structures in drug discovery. nih.gov

Table 3: Synthesis of Pyrimidine from Chalcone

| Chalcone Precursor | Reagents | Product | Yield |

|---|

The synthesis of triazole and thiadiazole heterocycles from this compound typically proceeds through a key intermediate, 3-(4-methoxyphenyl)acryloyl hydrazide. This hydrazide is readily prepared by reacting the acyl chloride with hydrazine hydrate.

For Triazoles: The resulting acyl hydrazide can be converted into N-substituted thiosemicarbazides upon reaction with various isothiocyanates. These thiosemicarbazides can then undergo intramolecular cyclization under basic conditions to yield 1,2,4-triazole-3-thiones. mdpi.comgrowingscience.com Alternatively, fused triazolo-pyridine systems can be prepared by reacting 2-hydrazinopyridine (B147025) with an aldehyde to form a hydrazine, which is then subjected to oxidative ring closure. mdpi.com The synthesis of 1,2,3-triazoles often involves "click chemistry," specifically the copper-catalyzed cycloaddition of an azide (B81097) with a terminal alkyne. nih.govresearchgate.net

For Thiadiazoles: The 3-(4-methoxyphenyl)acryloyl hydrazide intermediate can be used to synthesize 1,3,4-thiadiazoles. A common method involves reacting the hydrazide with carbon disulfide in a basic alcoholic solution. This reaction forms a dithiocarbazate salt, which upon heating undergoes cyclization with the loss of hydrogen sulfide (B99878) to yield the 2-mercapto-1,3,4-thiadiazole ring. researchgate.net Fused systems like triazolo-thiadiazoles can also be synthesized from 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediates. mdpi.comzsmu.edu.ua

Functionalization of Complex Molecular Architectures

The reactivity of this compound also makes it a suitable reagent for the functionalization of complex molecules, such as natural products, which often possess nucleophilic functional groups like hydroxyl (-OH) or amino (-NH2) groups. The introduction of the 4-methoxyphenylacryloyl moiety can modify the biological activity and physicochemical properties of the parent molecule. nih.govresearchgate.net

Acryloyl chloride and its derivatives are known to react with alcohols and amines to form the corresponding esters and amides, respectively. wikipedia.org This reactivity can be harnessed to modify complex structures. For instance, the regioselective acylation of monosaccharides, which are complex polyols, has been achieved using acryloyl chloride through the use of organotin intermediates to activate specific hydroxyl groups. semanticscholar.org This demonstrates the feasibility of selectively introducing an acryloyl group into a complex scaffold.

Similarly, the hydroxyl groups of steroids, which are another important class of natural products, can be functionalized. While direct examples with this compound are not prevalent in the literature, the general principles of acylation suggest its utility. For example, a steroid containing a hydroxyl group could be reacted with this compound in the presence of a base to yield the corresponding ester, thereby introducing the pharmacologically relevant cinnamoyl-type substituent. This modification could influence the molecule's interaction with biological targets. nih.gov

The functionalization of polysiloxanes with acryloyl chloride to create UV-curable materials further illustrates the broad applicability of this class of reagents for modifying complex polymers. nih.gov Based on these examples, it is reasonable to propose that this compound can be effectively used to functionalize a wide array of complex molecular architectures bearing suitable nucleophilic groups.

Table 2: Proposed Functionalization of a Complex Molecule (Steroid)

| Reactants | Reagents/Conditions | Product |

| Steroid with a hydroxyl group (e.g., Cholesterol), this compound | Pyridine or DMAP, Dichloromethane (B109758) | Steroid-(4-methoxyphenyl)acrylate ester |

Advanced Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Functional Polymers

The acryloyl chloride moiety of the compound is highly reactive, readily undergoing esterification or amidation reactions. This allows it to be grafted onto other molecules to form functional monomers, which are then polymerized to create materials with specific, pre-designed characteristics.

Smart polymers, or stimuli-responsive polymers, undergo significant changes in their physical properties in response to external environmental triggers such as temperature or light. The 3-(4-methoxyphenyl)acryloyl chloride backbone is a key component in the synthesis of such materials.

Detailed research has demonstrated the synthesis of novel functional monomers using molecules with similar structures, such as vanillin (B372448) (4-hydroxy-3-methoxy benzaldehyde). In these syntheses, vanillin is first reacted with acryloyl chloride to form 4-formyl-2-methoxyphenylacrylate. mdpi.com This monomer can then be copolymerized with other monomers, like N-isopropyl acrylamide (B121943) (NIPAAm) and a photo cross-linker like dimethylmaleimidoacrylate (DMIA), via free radical polymerization. mdpi.com

The resulting polymers exhibit temperature-responsive behavior (thermo-responsiveness) due to the NIPAAm component and can be cross-linked into a stable hydrogel network by exposure to UV light. mdpi.com The formation of the hydrogel is achieved through the [2+2] cyclodimerization of the maleimide (B117702) groups upon irradiation. mdpi.com The incorporation of the methoxyphenyl group from the vanillin acrylate (B77674) monomer influences the polymer's lower critical solution temperature (LCST), which is the temperature above which the polymer becomes insoluble in water. By modifying the vanillin structure further, for instance by adding dialkyl amino groups, the hydrophobic effect of the vanillin backbone can be compensated, allowing for the tuning of the transition temperature into the physiological range for biomedical applications. mdpi.com

These photo cross-linked hydrogel thin films can be applied to surfaces and their swelling properties in response to temperature changes can be precisely measured. mdpi.com

| Polymer System | Monomers Used | Stimuli-Responsiveness | Cross-Linking Method | Key Findings |

| Vanillin-Based Copolymer | N-isopropyl acrylamide (NIPAAm), 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA), dimethylmaleimidoacrylate (DMIA) | Temperature (LCST) | Photo cross-linking via UV irradiation | The incorporation of the DEAMVA monomer helps to compensate for hydrophobicity and tune the transition temperature of the polymer. mdpi.com |

| Vanillin Terpolymer | N-isopropylacrylamide, 2-Hydroxyethyl methacrylate, 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) | Temperature and pH (dual-responsive) | - | A selected terpolymer was used for post-polymerization with guanine (B1146940) via a click reaction. researchgate.net |

The development of advanced polymeric materials for biomedical applications, such as soft contact lenses, relies on the precise control of properties like water content, oxygen permeability, and biocompatibility. This is often achieved by creating hydrogels from a mixture of functional monomers. Poly(2-Hydroxyethyl methacrylate) (PHEMA) is a foundational polymer for hydrogel contact lenses due to its high hydrophilicity and biocompatibility. researchgate.net

While direct academic literature detailing the specific incorporation of this compound into commercial contact lens materials is not prominent, its chemical structure makes it a candidate for creating functional copolymers for such applications. Monomers are often added to a base polymer like PHEMA to impart specific properties. The methoxyphenyl group, for example, can be used to modulate the hydrophobicity of the final polymer network, which in turn affects protein adhesion and water content. Research on related functional monomers, such as those derived from vanillin, shows that their incorporation into a polymer network allows for the tuning of its physical and chemical properties. mdpi.comresearchgate.net Therefore, 3-(4-methoxyphenyl)acrylate could serve as a functional monomer to modify and enhance the properties of hydrogels used in biomedical contexts, including potential drug-delivery applications within a contact lens matrix.

Azo-polymers are a class of functional materials known for their photoresponsive characteristics, which are driven by the trans-cis isomerization of the azo-chromophore upon irradiation with UV or visible light. These properties make them valuable for applications in optical data storage, polarization holography, and as non-linear optically (NLO) active materials.

Polymers containing a methoxyphenyl group attached to an azo-acrylate backbone have been synthesized and characterized for these purposes. For instance, 4-(4-methoxyphenyl-diazenyl) phenyl acrylate has been synthesized and subsequently polymerized using both conventional heating and microwave irradiation methods. Although this is a structural isomer of a polymer derived directly from this compound, it demonstrates the utility of the core components. The synthesis involves creating an azo-dye and then reacting it with acryloyl chloride to produce the polymerizable monomer. These azo-acrylate polymers, which feature the azobenzene (B91143) groups on the side chain, are noted as being suitable for NLO applications.

| Polymer | Synthesis Method | Characterization Techniques | Potential Application |

| Poly(4-(4-methoxyphenyl-diazenyl) phenyl acrylate) | Free Radical Polymerization (Conventional Heating & Microwave) | FT-IR, 1H-NMR, 13C-NMR, GPC, TG/DTA | Non-linear optics (NLO) |

Role in the Construction of Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The compound this compound serves as an important building block for creating polymers that can self-assemble into such higher-order structures.

The key is the conversion of the highly reactive acryloyl chloride group into a functional group capable of directing self-assembly. For example, by reacting this compound or other cinnamoyl chloride derivatives with amines, a stable amide linkage is formed. This resulting "cinnamide" structure contains an N-H group and a carbonyl C=O group, which are excellent hydrogen bond donors and acceptors, respectively. These interactions can drive the individual polymer chains to assemble into well-defined fibrillar networks, leading to the formation of organogels or other soft materials. Research into new stilbene-arylcinnamide hybrids, synthesized using cinnamoyl chloride derivatives, highlights that this approach provides valuable structural information for the broader construction of materials in supramolecular chemistry. usm.my

Integration into Molecular Motors and Devices

Molecular motors are nanoscale machines that convert chemical or light energy into mechanical motion. While specific molecular motors constructed directly from this compound are not detailed in current research, its core chemical structure, known as a cinnamate (B1238496) or cinnamoyl group, is a classic photoswitch.

The functionality of this group as a potential motor component lies in the E/Z (or trans/cis) isomerization of the carbon-carbon double bond. The thermodynamically stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. This process induces a significant change in the molecule's geometry. This structural change can be reversed using a different wavelength of light or through thermal relaxation. When this photoswitchable unit is incorporated as a critical part of a larger, more complex molecule or supramolecular system, this reversible change in shape can be harnessed to generate force and produce directional mechanical work at the nanoscale. nih.govnih.gov Therefore, this compound represents a potential building block for the synthesis of light-driven molecular motors and devices.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of 3-(4-Methoxyphenyl)acryloyl chloride by mapping the carbon and proton framework.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the methoxy (B1213986) group, the vinylic protons, and the aromatic protons.

The key features include:

A singlet peak for the three protons of the methoxy (-OCH₃) group.

Two doublets for the vinylic protons (Hα and Hβ) on the acryloyl chain. The large coupling constant (J value), typically around 15.5 Hz, is characteristic of a trans (E) configuration of the double bond. mdpi.com

A set of signals for the four protons on the para-substituted benzene (B151609) ring, which typically appear as two distinct doublets.

While specific spectral data for this compound is not publicly cataloged, data from closely related structures, such as (E)-Methyl 3-(4-methoxyphenyl)acrylate and other derivatives containing the 3-(4-methoxyphenyl)acryloyl moiety, provide representative chemical shifts. mdpi.comrsc.org

Table 1: Representative ¹H NMR Spectral Data for the 3-(4-Methoxyphenyl)acryloyl Moiety

| Protons | Multiplicity | Representative Chemical Shift (δ) ppm | Representative Coupling Constant (J) Hz |

|---|---|---|---|

| Methoxy (-OCH₃) | Singlet | 3.86 - 3.87 | N/A |

| Vinylic Hα | Doublet | ~7.40 | ~15.5 |

| Vinylic Hβ | Doublet | ~7.80 | ~15.5 |

| Aromatic (H-2', H-6') | Doublet / Multiplet | 7.47 - 7.50 | ~8.5 |

| Aromatic (H-3', H-5') | Doublet / Multiplet | 6.90 - 6.94 | ~8.5 |

Note: Data is compiled from similar reported structures and serves as a representative example. mdpi.comrsc.org

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The spectrum for this compound would display signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the methoxy carbon. The carbonyl carbon of an acyl chloride is characteristically found at a lower field (higher ppm) compared to an ester or an acid.

Based on data from analogous compounds like (E)-Methyl 3-(4-methoxyphenyl)acrylate, the approximate chemical shifts can be predicted. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | 166 - 170 |

| C-4' (Aromatic, attached to -OCH₃) | ~161.5 |

| Cβ (Vinylic) | ~144.6 |

| C-2', C-6' (Aromatic) | ~129.8 |

| C-1' (Aromatic) | ~127.2 |

| Cα (Vinylic) | ~115.5 |

| C-3', C-5' (Aromatic) | ~114.4 |

| Methoxy (-OCH₃) | ~55.5 |

Note: Values are based on the closely related (E)-Methyl 3-(4-methoxyphenyl)acrylate and are for illustrative purposes. The acyl chloride carbonyl shift is an estimate. rsc.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment of the methoxy carbon and the vinylic and aromatic CH carbons. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. A key correlation would be observed between the vinylic protons Hα and Hβ, confirming their adjacency. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would be used to definitively link the vinylic Hα and Hβ signals to their corresponding Cα and Cβ signals and assign the aromatic protons to their respective carbons. mdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would be dominated by several characteristic absorption bands:

A strong, sharp absorption band for the carbonyl (C=O) group of the acyl chloride , typically found in the range of 1770-1815 cm⁻¹ . The conjugation with the C=C double bond may shift this to the lower end of the range.

An absorption band for the alkene (C=C) stretch around 1620-1640 cm⁻¹ .

Bands corresponding to aromatic ring (C=C) stretches , typically near 1600 cm⁻¹ and 1510 cm⁻¹ .

A strong band for the aryl ether C-O stretch around 1250 cm⁻¹ . mdpi.com

A band for the out-of-plane C-H bend of the trans-disubstituted alkene, often found near 980 cm⁻¹ .

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Acyl Chloride | C=O Stretch | 1770 - 1815 |

| Alkene | C=C Stretch | 1620 - 1640 |

| Aromatic Ring | C=C Stretch | ~1600, ~1510 |

| Aryl Ether | C-O Stretch | ~1250 |

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. mdpi.com For this compound, the molecular formula is C₁₀H₉ClO₂.

The theoretical monoisotopic mass is 196.029107 Da . chemspider.com An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. mdpi.com

Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks: one for the molecular ion containing ³⁵Cl ([M]⁺) and another, about one-third the intensity, at two mass units higher for the ion containing ³⁷Cl ([M+2]⁺).

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-Methyl 3-(4-methoxyphenyl)acrylate |

| Acryloyl chloride |

| Thionyl chloride |

| (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride |

| (E)-3-(3,4-bis(allyloxy)phenyl)acryloyl chloride |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for the analysis of this compound, primarily due to the compound's distinct chromophoric system. The molecule's structure, featuring a 4-methoxyphenyl (B3050149) group conjugated with an acryloyl chloride moiety, gives rise to characteristic electronic transitions that can be probed by UV-Vis light.

The chromophore consists of the benzene ring, the carbon-carbon double bond (C=C), and the carbonyl group (C=O) of the acyl chloride, all forming an extended π-conjugated system. This conjugation significantly influences the energy of the π → π* and n → π* electronic transitions. The presence of the methoxy (-OCH₃) group, an auxochrome, on the para-position of the phenyl ring further modifies the absorption profile. As an electron-donating group, it causes a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to the unsubstituted cinnamoyl chloride.

Detailed analysis of structurally similar compounds, such as chalcones, provides insight into the expected spectral properties. For instance, chalcones containing a methoxyphenyl group exhibit strong absorption in the UV region. researchgate.net A study on 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, a related chalcone (B49325), identified a maximum absorption peak (λmax) at 342 nm, which is attributed to the n → π* transition within the conjugated system. researchgate.net The UV absorption spectrum of acryloyl chloride itself has also been analyzed to understand its electronic transitions. researchgate.net When incorporated into more complex structures, such as benzophenone (B1666685) derivatives, acryloyl groups contribute to a red-shifted maximal absorption compared to the parent molecule. sci-hub.se

The analysis of this compound via UV-Vis spectroscopy allows for the confirmation of this extended conjugation. The primary absorption band observed is typically the high-intensity π → π* transition, characteristic of the entire conjugated system.

Table 1: Representative UV-Vis Absorption Data for Structurally Related Compounds

| Compound | λmax (nm) | Transition Type | Solvent/Phase | Reference |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | 342 | n → π* | - | researchgate.net |

| Acryloyl Chloride | - | - | Vapor | researchgate.net |

This table is generated based on data from structurally analogous compounds to infer the spectroscopic behavior of this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method used for several purposes in the context of this compound. researchgate.net Its primary applications include:

Monitoring Reaction Progress: During the synthesis of this compound from 4-methoxycinnamic acid (its precursor), TLC can be used to track the disappearance of the starting material and the appearance of the product. For example, in the synthesis of the parent cinnamoyl chloride from cinnamic acid, the reaction progress was monitored by TLC using a mobile phase of 75% methanol (B129727) and 25% ethyl ether, with the product showing a higher Rf value (0.81) than the starting acid (0.69). nih.gov

Purity Assessment: The presence of a single spot on a TLC plate under various solvent systems is a strong indicator of the compound's purity. researchgate.net Any impurities, such as unreacted starting material or hydrolysis products, would appear as separate spots.

Table 2: Example TLC System for Monitoring Cinnamoyl Chloride Synthesis

| Compound | Mobile Phase | Rf Value | Reference |

|---|---|---|---|

| Cinnamic Acid | 75% Methanol / 25% Ethyl Ether | 0.69 | nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and quantitative capabilities compared to TLC, making it a powerful tool for the definitive purity assessment of this compound. nih.gov However, due to the high reactivity of acyl chlorides, direct analysis can be challenging as they can react with protic solvents (like water or methanol) often used in reversed-phase HPLC. patsnap.com

To overcome this, derivatization is a common strategy. The acyl chloride is reacted with a suitable agent, such as an amine (e.g., aniline), to form a stable amide derivative that can be easily analyzed by HPLC. patsnap.com This approach allows for:

Accurate Quantification: The stable derivative can be quantified with high precision and accuracy using a UV detector, as the derivative retains a strong chromophore.

Impurity Profiling: The high resolving power of HPLC can separate the derivative of the main compound from derivatives of any related impurities, allowing for their detection and quantification. In the analysis of other compounds, HPLC has been successfully used to determine purity after synthesis. mdpi.com Pre-column derivatization with reagents like dabsyl chloride is a well-established method for the sensitive HPLC analysis of various compounds. researchgate.net

While specific HPLC methods for this compound are not extensively detailed in public literature, the general principles of analyzing reactive acyl chlorides via derivatization followed by reversed-phase HPLC are standard practice.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) Applied to the Compound and Its Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic properties of molecules like 3-(4-Methoxyphenyl)acryloyl chloride. While specific DFT studies on this exact compound are not extensively documented in publicly available literature, extensive research on the parent molecule, acryloyl chloride, provides a strong foundation for understanding its properties.

Studies on acryloyl chloride using DFT with the PBEPBE functional and a 6-311G++(d,p) basis set have been conducted to determine its thermodynamic parameters in the gas phase. researchgate.netcyberleninka.ru These calculations are crucial for predicting the compound's stability and reactivity under various temperature conditions. The thermodynamic properties of acryloyl chloride have been calculated over a temperature range of 298.15 K to 1000.00 K. researchgate.netcyberleninka.ru For instance, the reaction between acryloyl chloride and water has been shown to be exothermic across this temperature range, a finding with significant safety implications.

The presence of the 4-methoxyphenyl (B3050149) group in this compound is expected to significantly influence its electronic properties compared to the unsubstituted acryloyl chloride. The methoxy (B1213986) group is a well-known electron-donating group, which can affect the electron density distribution across the molecule. nih.govnih.gov This, in turn, would alter the reactivity of the acryloyl chloride moiety. DFT calculations on methoxy-substituted chalcones have demonstrated that the position and number of methoxy groups have a considerable impact on the molecule's electronic and biological properties. nih.govnih.gov

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. frontiersin.org For related chalcone (B49325) derivatives, the HOMO-LUMO energy gap has been calculated to be around 3.75 eV, indicating good stability. nih.gov The introduction of the electron-donating methoxy group at the para-position of the phenyl ring in this compound would likely raise the HOMO energy level, making the molecule more susceptible to electrophilic attack and potentially narrowing the HOMO-LUMO gap, thereby increasing its reactivity.

Table 1: Calculated Thermodynamic Properties of Acryloyl Chloride at 1.0 atm researchgate.netcyberleninka.ru (Note: These values are for the parent compound, acryloyl chloride, and serve as a baseline for understanding the properties of its derivatives.)

| Temperature (K) | Enthalpy (kcal/mol) | Free Energy (kcal/mol) | Entropy (cal/mol·K) | Heat Capacity (Cp) (cal/mol·K) |

| 298.15 | -30.5 | -22.8 | 72.8 | 20.4 |

| 400.00 | -29.8 | -19.9 | 74.6 | 23.9 |

| 500.00 | -28.9 | -16.8 | 76.8 | 27.0 |

| 600.00 | -27.8 | -13.5 | 79.2 | 29.5 |

| 700.00 | -26.6 | -10.1 | 81.6 | 31.6 |

| 800.00 | -25.3 | -6.6 | 84.0 | 33.3 |

| 900.00 | -23.9 | -3.0 | 86.2 | 34.7 |

| 1000.00 | -22.4 | 0.7 | 88.3 | 35.9 |

Molecular Modeling and Simulation Studies for Conformational and Electronic Analysis

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure, conformational flexibility, and electronic landscape of molecules. For this compound, these studies can predict the most stable conformations and provide insights into how the molecule interacts with its environment.

Conformational analysis of related flavonoid compounds has been successfully performed using a combination of molecular mechanics and DFT calculations. nih.gov Such studies typically identify several low-energy conformations. For this compound, the key dihedral angles to consider are those around the C-C single bonds of the propenoyl linker and the bond connecting the phenyl ring to the vinyl group. The planarity of the molecule is a significant factor, as it influences the extent of π-conjugation, which in turn affects the electronic properties and UV-Vis absorption spectra.

The electronic analysis of this compound can be further detailed through the generation of a Molecular Electrostatic Potential (MEP) map. frontiersin.org The MEP map is a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). frontiersin.org In the case of this compound, the carbonyl oxygen of the acryloyl group and the oxygen of the methoxy group would be expected to be regions of high negative potential, while the carbonyl carbon and the protons of the vinyl group would exhibit positive potential. This information is crucial for predicting the sites of nucleophilic and electrophilic attack.

Molecular docking studies on methoxy-substituted chalcones have been performed to understand their binding interactions with biological targets. nih.gov These studies provide valuable information on the preferred binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Although not directly related to the intrinsic properties of the molecule itself, these studies underscore the importance of the conformational and electronic features determined by molecular modeling in influencing biological activity.

Table 2: Predicted Electronic Properties of a Representative Methoxy-Substituted Chalcone nih.gov (Note: These values are for a related chalcone and are illustrative of the data obtained from computational analysis.)

| Property | Value |

| HOMO Energy | -5.52 eV |

| LUMO Energy | -0.81 eV |

| HOMO-LUMO Gap (ΔE) | 4.71 eV |

| Dipole Moment | 3.5 D |

Computational Approaches to Elucidate Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to study the mechanisms and energetics of chemical reactions. For this compound, computational approaches can be used to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation barriers.

The reactions of acryloyl chlorides are typically initiated by nucleophilic attack at the electrophilic carbonyl carbon. The general mechanism for the reaction of an acyl chloride with a nucleophile is a nucleophilic addition-elimination reaction. youtube.com A computational study of this mechanism would involve locating the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.

Furthermore, computational studies can be employed to investigate more complex reactions, such as cycloadditions. For instance, the [3+2] cycloaddition of alkynes and isocyanides has been studied computationally to elucidate the reaction mechanism and regioselectivity. acs.org Similar approaches could be applied to reactions involving the double bond of the acryloyl moiety in this compound.

Table 3: Key Steps in the Nucleophilic Addition-Elimination Reaction of an Acyl Chloride youtube.com

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon. |

| 2. Formation of Tetrahedral Intermediate | A transient tetrahedral intermediate is formed, with a negative charge on the oxygen atom. |

| 3. Elimination of Leaving Group | The carbonyl group is reformed, and the chloride ion (the leaving group) is expelled. |

| 4. Deprotonation (if applicable) | If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Strategies for 3-(4-Methoxyphenyl)acryloyl chloride

The conventional synthesis of acryloyl chlorides often involves the use of standard chlorinating agents like thionyl chloride or oxalyl chloride with the corresponding carboxylic acid. While effective, these methods can present challenges related to safety, by-product formation, and sustainability. Future research is increasingly directed towards the development of more efficient, safer, and greener synthetic routes.

One of the most promising trends is the adoption of continuous-flow chemistry . Flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents on-demand. google.comgoogleapis.com The synthesis of unstable acid chlorides, such as acryloyl chloride, has been successfully demonstrated in microreactor systems, achieving high conversions in short reaction times. rsc.orgquora.com This methodology can be adapted for this compound, potentially using in-situ generated phosgene (B1210022) from chloroform (B151607) and oxygen in a flow system, which has been shown to be effective for producing various acyl chlorides. google.comgoogleapis.com

Another area of exploration involves the use of alternative chlorinating agents . Research has shown that silicon tetrachloride, a byproduct of the polysilicon industry, can be effectively used to synthesize cinnamoyl chloride from cinnamic acid. rsc.org This approach not only provides a value-added application for an industrial byproduct but also reduces the reliance on more hazardous reagents. Similarly, benzoyl chloride has been used as a chlorinating agent for the synthesis of acryloyl chlorides. The reaction of acrylic acid with benzoyl chloride is an efficient method for producing acryloyl chloride. researchgate.net

Furthermore, greener synthetic methodologies are gaining traction. This includes the use of solid phosgene as a less hazardous alternative to gaseous phosgene and the development of solvent-free reaction conditions. vanderbilt.edu The optimization of reaction conditions, such as temperature and pressure, is also a key consideration for minimizing side reactions and improving the yield and purity of the final product. scbt.com

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Continuous-Flow Chemistry | Utilizes microreactors for continuous production. | Enhanced safety, improved reaction control, on-demand generation of hazardous reagents. google.comgoogleapis.comrsc.orgquora.com |

| Alternative Chlorinating Agents | Employs reagents like silicon tetrachloride or benzoyl chloride. | Utilization of industrial byproducts, potentially milder reaction conditions, avoidance of highly toxic reagents. rsc.orgresearchgate.net |

| Green Chemistry Approaches | Focuses on solvent-free conditions and less hazardous reagents. | Reduced environmental impact, improved safety profile, and potentially higher atom economy. vanderbilt.edu |

Expanding the Scope of its Chemical Transformations in Complex Systems

The reactivity of this compound makes it a valuable tool for the synthesis of complex molecules with potential biological activity. Its ability to participate in a variety of chemical transformations allows for the construction of intricate molecular architectures.

A significant area of future research lies in its use as a key intermediate in the synthesis of hybrid molecules . A notable example is the synthesis of a novel chalcone-salicylate hybrid, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate. google.com In this multi-step synthesis, a chalcone (B49325) analogue is reacted with 1,4-dibromobutane (B41627) and subsequently with salicylic (B10762653) acid. google.com This approach, which uses a linker to connect two different pharmacophores, has been shown to be an effective strategy for developing new multifunctional compounds with potentially enhanced biological activities. google.com The resulting hybrid compound was investigated for its cytotoxic potency against breast cancer through in silico molecular docking studies, demonstrating the potential of this synthetic strategy in drug discovery. google.com

The electrophilic nature of the acyl chloride group, combined with the conjugated system, also opens up possibilities for its use in one-pot multi-component reactions . For instance, acryloyl chloride has been shown to be an excellent substrate for cross-metathesis reactions with terminal olefins, followed by the addition of a nucleophile to generate a wide range of functionalized α,β-unsaturated carbonyl compounds. mit.edu This one-pot sequence offers a streamlined approach to synthesizing complex structures that would otherwise require multiple steps.

Further research is expected to explore the Diels-Alder and other cycloaddition reactions of the diene system within the 4-methoxycinnamoyl moiety. The reactivity of methacryloyl chloride dimers, which can form via an oxa-Diels-Alder reaction, has been studied, revealing a rich chemistry of subsequent isomerizations and transformations. mdpi.com Similar investigations into the reactivity of this compound could uncover novel reaction pathways and lead to the discovery of new molecular scaffolds.

| Transformation Type | Description | Example/Potential Application |

| Hybrid Molecule Synthesis | Combining the 4-methoxycinnamoyl moiety with other bioactive molecules. | Synthesis of a chalcone-salicylate hybrid with potential anticancer activity. google.com |

| One-Pot Reactions | Utilizing the reactivity of the acyl chloride and the double bond in a single synthetic operation. | Cross-metathesis followed by nucleophilic addition to create diverse α,β-unsaturated carbonyls. mit.edu |

| Cycloaddition Reactions | Exploring the dienophilic or dienic nature of the conjugated system. | Potential for novel Diels-Alder reactions leading to complex cyclic structures. mdpi.com |

Development of Next-Generation Materials Utilizing its Reactive Features

The unique chemical features of this compound make it an attractive monomer for the development of advanced functional materials. The presence of the polymerizable acryloyl group and the photoresponsive cinnamoyl moiety are key to its potential in materials science.

A significant emerging trend is the creation of photoresponsive polymers . The cinnamoyl group is known to undergo [2+2] cycloaddition upon exposure to UV light, leading to crosslinking of the polymer chains. google.com This photoreactivity can be harnessed to create materials with tunable properties, such as photoresists for photolithography or smart materials that can change their shape or solubility in response to light. While much of the foundational work has been done with cinnamoyl chloride and its derivatives, the principles are directly applicable to polymers derived from this compound.

The development of smart hydrogels is another promising avenue. Hydrogels are highly absorbent polymer networks with a wide range of biomedical applications, including tissue engineering and drug delivery. rsc.orgnih.govgoogle.com By incorporating this compound into a polymer backbone, it is possible to create hydrogels that are responsive to multiple stimuli. For example, the methoxy (B1213986) group can influence the hydrophilicity and swelling behavior, while the cinnamoyl group can be used for photocrosslinking to control the mechanical properties of the hydrogel. Gelatin methacryloyl (GelMA) hydrogels, for instance, are widely used in tissue engineering due to their biocompatibility and tunable properties. nih.govgoogle.com

Furthermore, the reactivity of the acyl chloride group allows for the straightforward synthesis of a wide variety of functional polymers through copolymerization . By reacting this compound with other monomers, it is possible to create copolymers with a range of properties tailored for specific applications. For example, copolymerization with hydrophilic monomers could lead to the development of new biocompatible materials for drug delivery systems, where the 4-methoxycinnamoyl group could provide a site for drug attachment or photo-triggered release.

| Material Type | Key Feature | Potential Application |

| Photoresponsive Polymers | Photocrosslinkable cinnamoyl group. | Photoresists, smart coatings, optical data storage. google.com |

| Smart Hydrogels | Tunable swelling and mechanical properties. | Tissue engineering scaffolds, controlled drug delivery systems. rsc.orgnih.govgoogle.com |

| Functional Copolymers | Versatile reactivity for copolymerization. | Tailored biomaterials, specialty adhesives, advanced coatings. |

Integration into Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of materials research increasingly lies at the intersection of different scientific disciplines. nih.govgoogleapis.com this compound is well-positioned to be a key player in this interdisciplinary landscape, bridging the gap between fundamental organic chemistry and applied materials science and biology.

One of the most exciting areas for interdisciplinary research is in the field of biomaterials . The synthesis of complex, biologically active molecules, as discussed in section 8.2, directly feeds into the development of new therapeutic agents and drug delivery systems. google.comrsc.org The ability to create hybrid molecules that combine the properties of a known drug with the unique features of the 4-methoxycinnamoyl moiety is a prime example of this synergy. The in silico evaluation of these compounds, which involves computational chemistry and molecular modeling, further highlights the interdisciplinary nature of this research. google.com

The development of "smart" materials for biomedical applications is another area ripe for interdisciplinary collaboration. For example, the creation of photoresponsive hydrogels for tissue engineering requires expertise in organic synthesis to design and create the monomer, polymer chemistry to control the polymerization process, and cell biology to evaluate the biocompatibility and efficacy of the resulting scaffold. nih.govgoogle.com The use of gelatin methacryloyl (GelMA) in creating bioinks for 3D bioprinting of tissue analogs is a testament to the power of this interdisciplinary approach. google.com

Moreover, the integration of materials synthesized from this compound into advanced analytical and diagnostic devices represents a future trend. For instance, photoresponsive molecularly imprinted polymers have been developed for the selective determination of specific molecules, demonstrating the potential for creating highly specialized sensors. The unique spectroscopic properties of the 4-methoxycinnamoyl group could also be exploited in the design of new probes for bioimaging or as components in advanced optical materials.

| Interdisciplinary Area | Research Focus | Example of Integration |

| Biomaterials and Medicinal Chemistry | Design and synthesis of novel therapeutic agents and drug delivery systems. | Synthesis of a chalcone-salicylate hybrid and its in silico evaluation for anticancer activity. google.com |

| Tissue Engineering and Polymer Chemistry | Development of smart scaffolds for regenerative medicine. | Potential use in creating photo-crosslinkable and biocompatible hydrogels, similar to GelMA, for 3D bioprinting. nih.govgoogle.com |

| Materials Science and Analytical Chemistry | Creation of advanced sensors and diagnostic tools. | Development of photoresponsive molecularly imprinted polymers for selective analyte detection. |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-Methoxyphenyl)acryloyl chloride, and how can reaction efficiency be optimized?

The compound is synthesized via chlorination of (E)-3-(4-methoxyphenyl)propenoic acid using thionyl chloride (SOCl₂) in chloroform under reflux for 30 minutes. Post-reaction, excess reagents are removed under vacuum, and the product is recrystallized from toluene, yielding ~96% . Key optimization steps include:

- Maintaining anhydrous conditions to avoid hydrolysis.

- Monitoring reaction completion via TLC or FT-IR (disappearance of carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).

- Using stoichiometric excess of SOCl₂ (1.4–1.5 equivalents) to ensure full conversion.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acryloyl chloride moiety (e.g., α,β-unsaturated carbonyl signals: δ ~6.5–7.5 ppm for protons, ~165–170 ppm for carbonyl carbon) .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~610–650 cm⁻¹ (C-Cl stretch) .

- Melting Point : While not always crystalline, recrystallized samples may show defined melting points (referenced in related acryloyl chloride derivatives) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, safety goggles, and lab coats due to its corrosive nature and lachrymatory effects .

- Ventilation : Use a fume hood to prevent inhalation of vapors (H333 hazard) .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents, avoiding water due to vigorous hydrolysis .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The para-methoxy group activates the aromatic ring via resonance, stabilizing the acyl chloride intermediate and enhancing electrophilicity at the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may necessitate controlled conditions to avoid over-reaction or polymerization. Kinetic studies using differential scanning calorimetry (DSC) or in situ IR can track reaction progress .

Q. What strategies mitigate side reactions (e.g., polymerization) during its use in polymer chemistry applications?

- Stabilizers : Add inhibitors like phenothiazine (200–400 ppm) to suppress radical-induced polymerization .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce thermal degradation.

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis competing with desired reactions .

Q. How can computational modeling aid in predicting its reactivity or compatibility in novel synthetic pathways?

Density Functional Theory (DFT) calculations can:

- Predict charge distribution (e.g., Mulliken charges on carbonyl carbon) to identify reactive sites.

- Simulate transition states for reactions with nucleophiles, guiding solvent and catalyst selection.

- Assess steric effects of the methoxyphenyl group on regioselectivity in multi-step syntheses .

Q. What are the challenges in analyzing degradation products of this compound under varying storage conditions?

Hydrolysis in humid environments generates 3-(4-methoxyphenyl)acrylic acid, detectable via LC-MS or GC-MS. Accelerated stability studies (40°C/75% RH) coupled with mass spectrometry can identify degradation pathways. For long-term storage, recommend desiccated, amber vials at –20°C .

Q. How does structural modification of the acryloyl group impact thermal stability in polymer matrices?

Studies on epoxy resins modified with acryloyl chlorides show that increased acryloyl content raises glass transition temperatures (Tg) but may reduce adhesion. Thermogravimetric analysis (TGA) reveals decomposition onset temperatures >250°C, with stability linked to crosslinking density .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.